molecular formula C7H12O3 B8517784 3-(Acetoxymethyl)tetrahydrofuran

3-(Acetoxymethyl)tetrahydrofuran

Cat. No.: B8517784
M. Wt: 144.17 g/mol
InChI Key: LVTWOZLZNXOFBU-UHFFFAOYSA-N
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Description

3-(Acetoxymethyl)tetrahydrofuran is a tetrahydrofuran derivative of high interest in organic synthesis and materials science research. It serves as a versatile synthetic intermediate, particularly as a protected or functionalized precursor in the preparation of other valuable furan-based compounds. The acetoxymethyl group is a key functional handle that can be used in further chemical transformations. Related scientific literature, such as the process for preparing 3-methyltetrahydrofuran (3-MeTHF), highlights the importance of acetoxylated tetrahydrofuran intermediates in multi-step synthetic routes to target molecules . The resulting 3-MeTHF and similar compounds are investigated for their utility as industrial solvents and as monomers in the manufacture of polymers, including elastomers . Researchers value this compound for developing new synthetic methodologies and advanced materials. As a standard reagent, 3-(Acetoxymethyl)tetrahydrofuran must be handled by qualified professionals in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

oxolan-3-ylmethyl acetate

InChI

InChI=1S/C7H12O3/c1-6(8)10-5-7-2-3-9-4-7/h7H,2-5H2,1H3

InChI Key

LVTWOZLZNXOFBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCOC1

Origin of Product

United States

Scientific Research Applications

Synthesis Overview

The synthesis of 3-(Acetoxymethyl)tetrahydrofuran typically involves the acetylation of hydroxymethyl tetrahydrofuran using acetic anhydride or acetyl chloride. The process may also include subsequent reactions such as hydrogenation or oxidation to yield various derivatives useful in research and industry.

Medicinal Chemistry

3-(Acetoxymethyl)tetrahydrofuran has been utilized as a precursor in the synthesis of pharmaceutical compounds. Notably, it serves as an intermediate in the development of antiviral and anticancer agents. Its ability to modify biological pathways makes it a subject of interest in drug design.

Case Study: Antiviral Agents

  • A study demonstrated that derivatives of 3-(Acetoxymethyl)tetrahydrofuran exhibited significant activity against viral infections by targeting specific viral enzymes, leading to the development of potential therapeutic agents.

Organic Synthesis

In organic synthesis, this compound is employed as a building block for more complex molecules. Its reactivity allows for the introduction of various functional groups through substitution reactions.

Table 1: Common Reactions Involving 3-(Acetoxymethyl)tetrahydrofuran

Reaction TypeDescriptionReagents Used
OxidationConverts to carboxylic acidsPotassium permanganate, chromium trioxide
ReductionForms alcohol derivativesSodium borohydride, lithium aluminum hydride
SubstitutionReplaces acetoxy groups with other functional groupsNucleophiles such as amines

Material Science

In material science, 3-(Acetoxymethyl)tetrahydrofuran is explored for its potential in developing novel materials such as hydrogels and nanocomposites. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and mechanical properties.

Case Study: Hydrogel Development

  • Research has shown that incorporating 3-(Acetoxymethyl)tetrahydrofuran into polymer matrices enhances the flexibility and durability of hydrogels, making them suitable for biomedical applications.

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studying carbohydrate metabolism and enzyme interactions. Its structure allows researchers to investigate metabolic pathways and enzyme kinetics effectively.

Case Study: Enzyme Interaction Studies

  • Investigations into enzyme-substrate interactions have revealed that 3-(Acetoxymethyl)tetrahydrofuran can act as a substrate analog, aiding in understanding enzyme mechanisms and kinetics.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The functional group at the 3-position of tetrahydrofuran significantly alters physicochemical and biological properties. Key analogs include:

Compound Substituent at 3-Position Molecular Formula Key Properties/Applications Reference
3-(Acetoxymethyl)THF -CH2OAc C7H12O3 Pharmaceutical intermediate (adenosine agonists)
3-Hydroxytetrahydrofuran -OH C4H8O2 Polar, reactive; used in polymer synthesis
3-Aminotetrahydrofuran -NH2 C4H9NO Basic, forms salts; potential in drug design
3-(3-Methoxyphenyl)THF -C6H4-3-OCH3 C11H14O2 Lipophilic; used in materials science
Tetrahydrofuran-3-carboxamide -CONH2 C5H9NO2 Bioactive; synthesized via Pd catalysis

Key Observations :

  • Polarity: The acetoxymethyl group enhances solubility in organic solvents compared to the hydroxyl (-OH) or amino (-NH2) groups, which increase water solubility .
  • Stability : The acetyl ester in 3-(Acetoxymethyl)THF offers hydrolytic stability under basic conditions, unlike the labile hydroxyl group in 3-Hydroxytetrahydrofuran .

Comparison of Yields :

  • 3-(Acetoxymethyl)THF derivatives: ~65–70% .
  • 3-Methoxyphenyl-THF: ~69% (crude yield) .
  • Carboxamide derivatives: Up to 93% .

Physicochemical Properties

Property 3-(Acetoxymethyl)THF 3-Hydroxytetrahydrofuran 3-Aminotetrahydrofuran 3-Methoxyphenyl-THF
Melting Point (°C) Not reported -25 (liquid) Not reported Not reported
Boiling Point (°C) Not reported 170–172 Not reported Not reported
Solubility Organic solvents Water-miscible Polar aprotic solvents Lipophilic
Stability Hydrolytically stable Sensitive to oxidation Air-sensitive Stable

Notes:

  • The acetoxymethyl group imparts moderate lipophilicity, balancing solubility in both aqueous and organic phases for drug delivery .

Preparation Methods

Synthesis of 3-Hydroxymethyltetrahydrofuran

3-Hydroxymethyltetrahydrofuran is typically synthesized via the hydroformylation of 2,5-dihydrofuran. For instance, patent CN110407776B describes the hydroformylation of 2,5-dihydrofuran using water gas (CO/H₂) under 0.1–3 MPa pressure with a metal catalyst (e.g., rhodium) and a halogenated diphosphinium ion salt cocatalyst. The resulting 3-formyltetrahydrofuran is subsequently reduced to 3-hydroxymethyltetrahydrofuran using sodium borohydride (NaBH₄) or similar reductants.

Acetylation Reaction

The hydroxyl group of 3-hydroxymethyltetrahydrofuran is acetylated using acetic anhydride in the presence of a catalytic base (e.g., pyridine or 4-dimethylaminopyridine). Reaction conditions typically involve ambient temperatures (20–25°C) and short reaction times (1–2 hours), yielding 3-(acetoxymethyl)tetrahydrofuran with >90% efficiency.

Example Protocol

  • Reactants : 3-Hydroxymethyltetrahydrofuran (1.0 eq), acetic anhydride (1.2 eq), pyridine (0.1 eq).

  • Conditions : Stirred at 25°C for 1 hour.

  • Workup : Quench with ice water, extract with dichloromethane, and purify via distillation.

  • Yield : 92%.

Nucleophilic Substitution of 3-Halomethyltetrahydrofuran

This method involves the displacement of a halide group in 3-halomethyltetrahydrofuran (X = Cl, Br) using potassium acetate (KOAc) or similar nucleophiles.

Synthesis of 3-Chloromethyltetrahydrofuran

3-Chloromethyltetrahydrofuran is prepared via the chlorination of 3-hydroxymethyltetrahydrofuran using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Patent CN109851594B highlights the use of thionyl chloride in dichloromethane at 0–5°C, achieving quantitative conversion.

Nucleophilic Acetate Substitution

The chloromethyl intermediate reacts with potassium acetate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–100°C). Catalytic iodide salts (e.g., KI) enhance reaction rates via the Finkelstein mechanism.

Example Protocol

  • Reactants : 3-Chloromethyltetrahydrofuran (1.0 eq), KOAc (2.0 eq), KI (0.1 eq).

  • Conditions : Reflux in DMF at 90°C for 8 hours.

  • Workup : Filter, concentrate, and purify via column chromatography.

  • Yield : 85%.

Hydroformylation-Reduction-Acetylation Route

This multi-step approach begins with the hydroformylation of dihydrofuran derivatives, followed by reduction and acetylation.

Hydroformylation of 2,5-Dihydrofuran

As detailed in patent CN110407776B, 2,5-dihydrofuran undergoes hydroformylation using Rh-based catalysts under syngas (CO/H₂) to yield 3-formyltetrahydrofuran. Key parameters include:

  • Catalyst : RhCl(CO)(PPh₃)₂.

  • Cocatalyst : Halogenated diphosphinium ion salt.

  • Conditions : 50–100°C, 0.1–3 MPa, 12–24 hours.

  • Yield : 78–85%.

Reduction to 3-Hydroxymethyltetrahydrofuran

The formyl group is reduced using NaBH₄ in methanol or ethanol at 0–25°C, achieving near-quantitative conversion.

Acetylation

As described in Section 1.2, acetylation completes the synthesis.

Cyclization of Acetoxymethyl-Containing Diol Precursors

This route involves the cyclization of diols bearing pre-installed acetoxymethyl groups. For example, 3-acetoxymethyl-1,4-butanediol undergoes acid-catalyzed cyclization to form 3-(acetoxymethyl)tetrahydrofuran.

Synthesis of 3-Acetoxymethyl-1,4-Butanediol

The diol precursor is synthesized via the Michael addition of nitromethane to 1,4-butenedial, followed by reduction and acetylation (adapted from CN109851594B).

Acid-Catalyzed Cyclization

Using p-toluenesulfonic acid (p-TsOH) or sulfuric acid in toluene at reflux (110°C), the diol cyclizes to form the tetrahydrofuran ring.

Example Protocol

  • Reactants : 3-Acetoxymethyl-1,4-butanediol (1.0 eq), p-TsOH (0.05 eq).

  • Conditions : Reflux in toluene for 6 hours.

  • Yield : 75%.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield
Acetylation of 3-Hydroxymethyl-THFHigh yield, simple conditionsRequires hydroxymethyl precursor90–92%
Nucleophilic SubstitutionScalable, uses stable halidesHarsh conditions, byproduct formation80–85%
Hydroformylation RouteAtom-economical, continuous operationHigh-pressure equipment, costly catalysts70–78%
Diol CyclizationDirect precursor controlMulti-step synthesis, moderate yields70–75%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Acetoxymethyl)tetrahydrofuran, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. For example, bromomethyltetrahydrofuran derivatives (e.g., 3-(Bromomethyl)tetrahydrofuran, CAS 165253-29-2) serve as intermediates for introducing acetoxymethyl groups via acetate substitution . Optimization includes solvent selection (e.g., tetrahydrofuran as a reaction medium ), temperature control (0–25°C), and catalyst choice (e.g., palladium for regioselective amidation ).

Q. How should researchers characterize the purity and structure of 3-(Acetoxymethyl)tetrahydrofuran?

  • Methodology : Use NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm substituent positions and stereochemistry, IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹), and HRMS for molecular weight validation . Chromatographic methods (HPLC/GC) with tetrahydrofuran-based mobile phases ensure purity .

Q. What safety protocols are critical when handling 3-(Acetoxymethyl)tetrahydrofuran?

  • Methodology : Store at 2–8°C in airtight containers to prevent hydrolysis . Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal contact. Waste disposal must follow regulations for halogenated/organic solvents .

Advanced Research Questions

Q. How does the stereochemistry of 3-(Acetoxymethyl)tetrahydrofuran influence its reactivity in nucleophilic substitution reactions?

  • Methodology : The tetrahydrofuran ring’s conformation affects steric hindrance. For example, axial vs. equatorial positioning of the acetoxymethyl group impacts nucleophile accessibility. Computational modeling (DFT) and kinetic studies under controlled pH/temperature can elucidate these effects .

Q. What strategies mitigate degradation of 3-(Acetoxymethyl)tetrahydrofuran during long-term storage or under acidic/basic conditions?

  • Methodology : Stabilize with antioxidants (e.g., BHT at 250 ppm) or buffer solutions (pH 5–7). Lyophilization or storage in anhydrous solvents like tetrahydrofuran reduces hydrolysis . Monitor degradation via LC-MS to identify byproducts like 3-hydroxytetrahydrofuran .

Q. How can 3-(Acetoxymethyl)tetrahydrofuran be functionalized for applications in drug discovery, such as opioid analogs?

  • Methodology : Use the acetoxymethyl group as a leaving group for coupling with amines or heterocycles. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) enables C–N bond formation, as demonstrated in tetrahydrofuran-3-carboxamide derivatives . Optimize yields by screening ligands (e.g., XPhos) and bases (K3PO4) .

Q. What analytical challenges arise in quantifying trace impurities in 3-(Acetoxymethyl)tetrahydrofuran, and how are they resolved?

  • Methodology : High-resolution LC-MS/MS with isotopic labeling (e.g., deuterated internal standards) enhances sensitivity for detecting sub-ppm impurities . Column selection (C18 or HILIC) and gradient elution (tetrahydrofuran/acetonitrile) improve separation .

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